10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one typically involves the condensation of 2-methylbenzaldehyde with anthracene-9(10H)-one. This reaction is often carried out in the presence of a base, such as potassium hydroxide, under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one involves its interaction with various molecular targets. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage and death. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .
Properties
CAS No. |
675106-89-5 |
---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-[(2-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-8-2-3-9-16(15)14-21-17-10-4-6-12-19(17)22(23)20-13-7-5-11-18(20)21/h2-14H,1H3 |
InChI Key |
OBVOIQPNKQEYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.